Cyclohexanesulfonamide
Overview
Description
Cyclohexanesulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. It is characterized by a cyclohexane ring bonded to a sulfonamide group. This compound is known for its stability and versatility in various chemical reactions and applications.
Scientific Research Applications
Cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Target of Action
Cyclohexanesulfonamide, like other sulfonamides, primarily targets bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . The specific targets are often dihydropteroate synthase and dihydrofolate reductase . By inhibiting these enzymes, this compound prevents the bacteria from producing folic acid, thereby inhibiting their growth .
Mode of Action
This compound interacts with its targets by mimicking the natural substrate of the enzymes it inhibits . This competitive inhibition results in the enzyme binding to the drug instead of its natural substrate, disrupting the normal biochemical reactions and leading to the inhibition of folic acid synthesis .
Biochemical Pathways
The affected pathway is the folic acid synthesis pathway in bacteria . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor to nucleotides, the building blocks of DNA. This ultimately leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the drug’s bioavailability, determining the concentration of the drug that reaches the site of action .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis in bacteria . The cellular effect is the inhibition of bacterial growth and reproduction . This leads to the eventual death of the bacteria, contributing to the drug’s antibacterial efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other drugs or metabolites, can affect the drug’s absorption and metabolism . Additionally, factors such as pH and temperature can influence the stability of the drug . Understanding these factors is crucial for optimizing drug administration and efficacy.
Safety and Hazards
Cyclohexanesulfonamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H11NH2} + \text{SO2Cl2} \rightarrow \text{C6H11SO2NH2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced through a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanesulfonic acid.
Reduction: Reduction reactions can convert it to cyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) can be employed.
Major Products Formed:
Oxidation: Cyclohexanesulfonic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the sulfonamide group.
Cyclohexanesulfonic acid: An oxidized form of cyclohexanesulfonamide.
Sulfanilamide: Contains a sulfonamide group but has a different aromatic ring structure.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various applications.
Properties
IUPAC Name |
cyclohexanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYHAFZXFMIUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179127 | |
Record name | Cyclohexanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-38-2 | |
Record name | Cyclohexanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | CYCLOHEXANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD8D32G5P9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of the cyclohexanesulfonamide derivatives discussed in the research?
A1: The research focuses on the fungicidal activity of novel 2-thiazolylamino cyclohexanesulfonamides. These compounds demonstrated promising inhibitory activity against the fungal pathogen Botrytis cinerea, which causes gray mold disease in various plants [].
Q2: How does the structure of these this compound derivatives influence their activity against Botrytis cinerea?
A2: While the exact mechanism of action is not elucidated in the provided research, the study highlights that specific structural modifications on the this compound scaffold significantly impact the fungicidal activity. For instance, compounds 7a and 7c exhibited the highest inhibitory rates against Botrytis cinerea spore germination, reaching 90% and 67% inhibition at 10 mg/L, respectively []. This suggests that the substituents at the 2-thiazolylamino group play a crucial role in determining the potency against this particular fungus. Further research is needed to fully understand the structure-activity relationships and the underlying mechanisms of action.
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